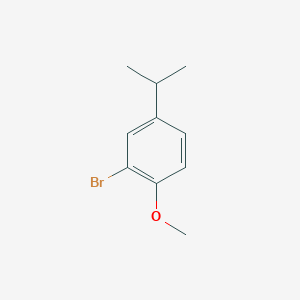

2-Bromo-4-isopropylanisole

CAS No.: 32229-19-9

Cat. No.: VC7880755

Molecular Formula: C10H13BrO

Molecular Weight: 229.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32229-19-9 |

|---|---|

| Molecular Formula | C10H13BrO |

| Molecular Weight | 229.11 g/mol |

| IUPAC Name | 2-bromo-1-methoxy-4-propan-2-ylbenzene |

| Standard InChI | InChI=1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 |

| Standard InChI Key | LGEUHIWKMYPPSN-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(C=C1)OC)Br |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)OC)Br |

Introduction

Chemical Identification and Structural Properties

2-Bromo-4-isopropylanisole is systematically named 2-bromo-4-isopropyl-1-methoxybenzene, reflecting its substitution pattern on the benzene ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 32229-19-9 |

| Molecular Formula | |

| Molecular Weight | 229.11 g/mol |

| IUPAC Name | 2-bromo-4-isopropyl-1-methoxybenzene |

| InChI Code | 1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3 |

| InChI Key | LGEUHIWKMYPPSN-UHFFFAOYSA-N |

| Physical Form | Liquid |

| Purity | ≥95% |

The methoxy group at the 1-position and the bromine at the 2-position create distinct electronic effects, directing further substitutions in synthetic pathways .

Synthesis Methods and Reaction Mechanisms

The primary synthesis route involves electrophilic aromatic bromination of 4-isopropylanisole. This reaction typically employs brominating agents like bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., ). A patent describing a related compound, 2-bromo-4-chloro-1-isopropylbenzene, highlights optimized conditions using sodium bromide and sulfuric acid under controlled heating (60–80°C), achieving yields >85% . While this method targets a chloro-bromo derivative, analogous protocols apply to 2-bromo-4-isopropylanisole by substituting chlorination with methoxylation steps .

Key synthetic considerations:

-

Regioselectivity: The isopropyl group acts as an ortho/para-directing group, favoring bromination at the 2-position relative to the methoxy group.

-

Solvent Systems: Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing ionic intermediates.

-

Workup: Post-reaction purification involves fractional distillation or column chromatography to isolate the product .

Chemical Reactivity and Functional Transformations

The bromine atom in 2-bromo-4-isopropylanisole serves as a leaving group, enabling nucleophilic substitutions and metal-catalyzed cross-couplings. Notable reactions include:

Suzuki-Miyaura Coupling

In the presence of palladium catalysts, the bromo group undergoes cross-coupling with aryl boronic acids to form biaryl structures. For example:

This reaction is pivotal in synthesizing drug candidates with extended aromatic systems .

Nucleophilic Aromatic Substitution

Electron-rich nucleophiles (e.g., amines, alkoxides) displace the bromine atom under basic conditions. The methoxy group deactivates the ring, requiring elevated temperatures (80–120°C) for efficient substitution .

Industrial Applications and Pharmacological Relevance

2-Bromo-4-isopropylanisole is predominantly used as a building block in:

-

Pharmaceuticals: Intermediate for antihypertensive agents and kinase inhibitors. Halogenated aromatics enhance binding affinity to biological targets .

-

Agrochemicals: Precursor to herbicides and fungicides, leveraging its stability under environmental conditions.

-

Materials Science: Modifies liquid crystals and polymers due to its mesogenic properties .

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory tract irritation |

Recommended precautions:

-

Use personal protective equipment (PPE) including nitrile gloves and goggles.

-

Work in a fume hood to avoid inhalation.

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| Matrix Scientific | 95% | 1 g | $432 |

| Matrix Scientific | 95% | 5 g | $990 |

| AOBChem | 95% | 500 mg | $216 |

Major suppliers include AAB-PHARMA LIMITED (China) and Zhuhai Aobokai Biomedical Technology Co., Ltd., which offer bulk quantities for industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume